4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Description
4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with pyridyl groups
Properties
IUPAC Name |
pyridin-4-yl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(15-3-7-18-8-4-15)20-11-9-19(10-12-20)13-14-1-5-17-6-2-14/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTCSSFVUAYCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of 4-pyridylmethyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for the large-scale synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The pyridyl groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often used as electrophiles.
Major Products
Oxidation: Pyridyl N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE has been identified as a potential candidate for drug development targeting neurological disorders. Its structural characteristics suggest that it may interact with specific receptors or enzymes involved in these conditions.
Research indicates that compounds similar to this compound exhibit significant biological activity, including:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting applications in cancer therapy.
- Enzyme Inhibition : Investigations into its role as a phosphodiesterase type 5 (PDE5) inhibitor highlight its potential cardiovascular implications .
Case Studies
Recent studies have highlighted the diverse applications of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Study 1 | Significant antibacterial activity against Gram-positive bacteria | Supports potential use in treating infections |
| Study 2 | Cytotoxic effects on HeLa cells with an IC50 value indicating effective inhibition | Suggests application in cancer therapy |
| Study 3 | Investigated the compound's role as a PDE5 inhibitor in hypertensive models | Highlights cardiovascular implications |
These findings underscore the importance of further research into the pharmacological profile and therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridylmethyl)piperazine: A simpler analog with similar structural features.
4-Pyridinemethanol: Another related compound used in organic synthesis.
Uniqueness
4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to its dual pyridyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where such features are advantageous.
Biological Activity
4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound characterized by a unique structural arrangement that includes a pyridine ring and a piperazine moiety. Its chemical formula, C₁₆H₁₈N₄O, indicates the presence of 16 carbon atoms, 18 hydrogen atoms, four nitrogen atoms, and one oxygen atom. The compound's intricate structure suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.
Structural Features
The compound features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms.
- Methanone Functional Group : A carbonyl group (C=O) attached to the piperazine.
This combination of functional groups may contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Effects : Compounds related to this compound have shown promise in inhibiting various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with varying degrees of potency .
- Antimicrobial Properties : Similar derivatives have been explored for their potential to inhibit microbial growth, particularly against resistant strains .
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing biochemical pathways. For instance, certain derivatives have been identified as strong inhibitors of CYP51, an enzyme involved in sterol biosynthesis in Leishmania parasites .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Anticancer Activity :
- A study evaluated various derivatives for their inhibitory effects on cancer cell lines. Notably, compounds with similar piperazine structures exhibited IC50 values ranging from 1.03 to 2.59 μM against A549, HeLa, and MCF-7 cells, indicating potent anticancer activity compared to standard treatments like Golvatinib .
- Mechanism of Action :
- Structure-Activity Relationships (SAR) :
Comparative Analysis of Similar Compounds
The following table outlines comparable compounds that share structural similarities with this compound:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-(4-Pyridyl)piperazine | C₁₁H₁₄N₂ | Simple piperazine derivative |
| (3-Chlorophenyl)[4-(4-pyridylmethyl)piperazino]methanone | C₁₇H₁₈ClN₃O | Chlorinated variant with antimicrobial activity |
| (4-Methoxyphenyl)[4-(4-pyridylmethyl)piperazino]methanone | C₁₇H₁₉N₃O₂ | Methoxy substitution enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
